1-Pentanamine, N,N-dipropyl-
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Overview
Description
1-Pentanamine, N,N-dipropyl- is an organic compound with the molecular formula C11H25N and a molecular weight of 171.3229 g/mol . It is also known by other names such as amyl dipropyl amine, dipropyl pentyl amine, and pentyl di-n-propyl amine . This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.
Preparation Methods
The synthesis of 1-Pentanamine, N,N-dipropyl- typically involves the alkylation of primary amines. One common method is the reaction of 1-pentanamine with propyl halides under basic conditions. The reaction can be represented as follows:
1-Pentanamine+Propyl Halide→1-Pentanamine, N,N-dipropyl-+Halide Salt
In industrial settings, the compound can be produced by refluxing the amine with toluene-p-sulfonyl chloride and potassium hydroxide, followed by fractional distillation .
Chemical Reactions Analysis
1-Pentanamine, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions .
Scientific Research Applications
1-Pentanamine, N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-Pentanamine, N,N-dipropyl- can be compared with other similar compounds such as:
1-Pentanamine, N,N-diethyl-: This compound has two ethyl groups instead of propyl groups, resulting in different chemical properties and reactivity.
1-Pentanamine, N,N-dimethyl-: This compound has two methyl groups, making it less bulky and more reactive in certain reactions.
The uniqueness of 1-Pentanamine, N,N-dipropyl- lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
Properties
CAS No. |
6402-46-6 |
---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N,N-dipropylpentan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-7-8-11-12(9-5-2)10-6-3/h4-11H2,1-3H3 |
InChI Key |
CQHCAESRELTRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC)CCC |
Origin of Product |
United States |
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